

A Comparative Guide to Analytical Methods for Troxerutin Quantification

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Compound of Interest

Compound Name: Troxerutin

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This guide provides a detailed comparison of a newly developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method against the conventional Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of **Troxerutin**. The information presented is collated from various validation studies to offer a comprehensive overview of each method's performance, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The performance of the new RP-HPLC method and the traditional UV-Vis spectrophotometric method for **Troxerutin** quantification are summarized below. The data highlights the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Validation Parameters for **Troxerutin** Quantification

Validation Parameter	New RP-HPLC Method	Conventional UV-Vis Spectrophotometry
Linearity Range	5 - 25 µg/mL[1][2]	5 - 40 µg/mL[1][2]
Correlation Coefficient (r ²)	> 0.999[3]	0.9996
Limit of Detection (LOD)	0.5 µg/mL	0.2628 µg/mL
Limit of Quantification (LOQ)	1 µg/mL	0.7966 µg/mL
Accuracy (% Recovery)	98 - 102%	101.69%
Precision (% RSD)	< 2%	< 2%

Table 2: Chromatographic and Spectrophotometric Conditions

Parameter	New RP-HPLC Method	Conventional UV-Vis Spectrophotometry
Stationary Phase/Column	Enable C18G (250x4.6 mm; 5µ)	Not Applicable
Mobile Phase	Acetonitrile:Methanol:0.02M KH ₂ PO ₄ buffer (pH 4) (25:10:65 v/v)	0.1M Acetic Acid
Flow Rate	0.5 mL/min	Not Applicable
Detection Wavelength (λ _{max})	210 nm	348 nm
Retention Time	6.69 min	Not Applicable

Experimental Protocols

Detailed methodologies for the new RP-HPLC method and the conventional UV-Vis spectrophotometric method are provided below.

New RP-HPLC Method for Troxerutin Quantification

This method offers a rapid and precise quantification of **Troxerutin**.

1. Preparation of Standard Stock Solution:

- Accurately weigh 25 mg of **Troxerutin** reference standard and transfer to a 25 mL volumetric flask.
- Dissolve in a minimum amount of methanol and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.
- From this stock solution, prepare working standards in the range of 62.5 - 250 µg/mL by diluting with the mobile phase.

2. Chromatographic Conditions:

- Column: Enable C18G (250x4.6 mm; 5µ).
- Mobile Phase: A mixture of acetonitrile, methanol, and 0.02M potassium dihydrogen orthophosphate buffer (adjusted to pH 4 with ortho phosphoric acid) in the ratio of 25:10:65 (v/v/v).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detection at 210 nm.
- Column Temperature: Ambient.

3. Sample Preparation:

- For tablet dosage forms, weigh and finely powder 20 tablets.
- Transfer a quantity of powder equivalent to 500 mg of **Troxerutin** into a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
- Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.

- Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

4. Validation Parameters:

- Linearity: Assessed by plotting peak area against the corresponding concentrations of the working standard solutions.
- Accuracy: Determined by the standard addition method, where a known amount of standard drug is added to the pre-analyzed sample solution.
- Precision: Evaluated by analyzing multiple aliquots of a single homogeneous sample, with results expressed as the relative standard deviation (%RSD).
- LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Conventional UV-Vis Spectrophotometric Method

This method is a simpler and more cost-effective alternative for **Troxerutin** quantification.

1. Preparation of Standard Stock Solution:

- Accurately weigh 25 mg of **Troxerutin** and dissolve it in 100 mL of 0.1M acetic acid to get a concentration of 250 µg/mL.
- From this stock solution, prepare a series of dilutions ranging from 5-40 µg/mL using 0.1M acetic acid.

2. Spectrophotometric Conditions:

- Solvent: 0.1M Acetic Acid.
- Wavelength of Maximum Absorbance (λ_{max}): 348 nm.
- Blank: 0.1M Acetic Acid.

3. Sample Preparation:

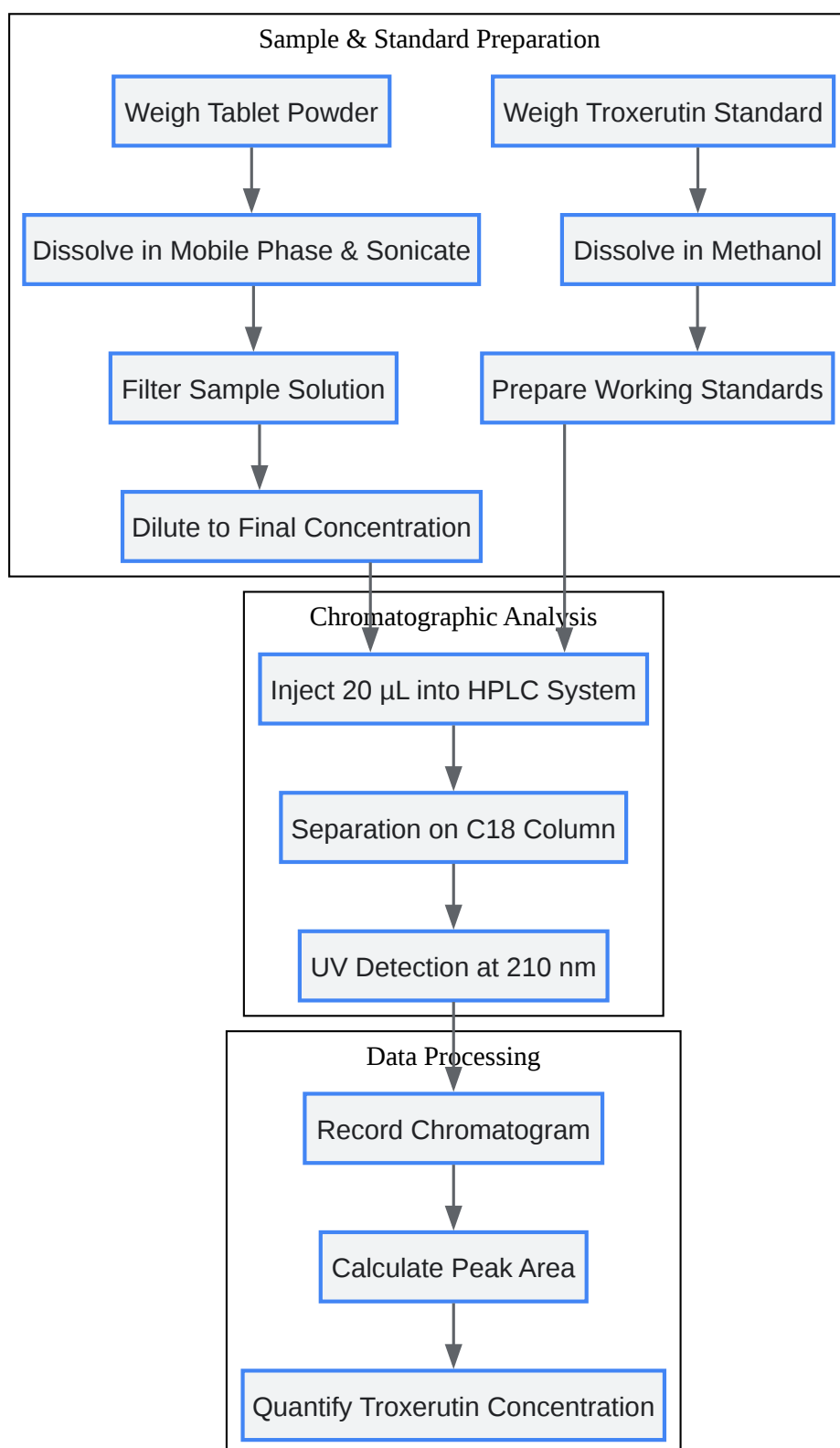
- Weigh and powder 20 tablets.
- Transfer an amount of powder equivalent to 25 mg of **Troxerutin** to a 100 mL volumetric flask.
- Add 70 mL of 0.1M acetic acid, sonicate for 15 minutes, and then dilute to the mark with the same solvent.
- Filter the solution through Whatman filter paper.
- Dilute the filtrate with 0.1M acetic acid to obtain a concentration within the Beer-Lambert law range.

4. Validation Parameters:

- Linearity: Determined by plotting absorbance values versus the corresponding concentrations.
- Accuracy: Assessed by recovery studies, adding a known quantity of standard drug to the sample preparation.
- Precision: Determined by measuring the absorbance of multiple samplings of a homogeneous sample.
- LOD and LOQ: Calculated from the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

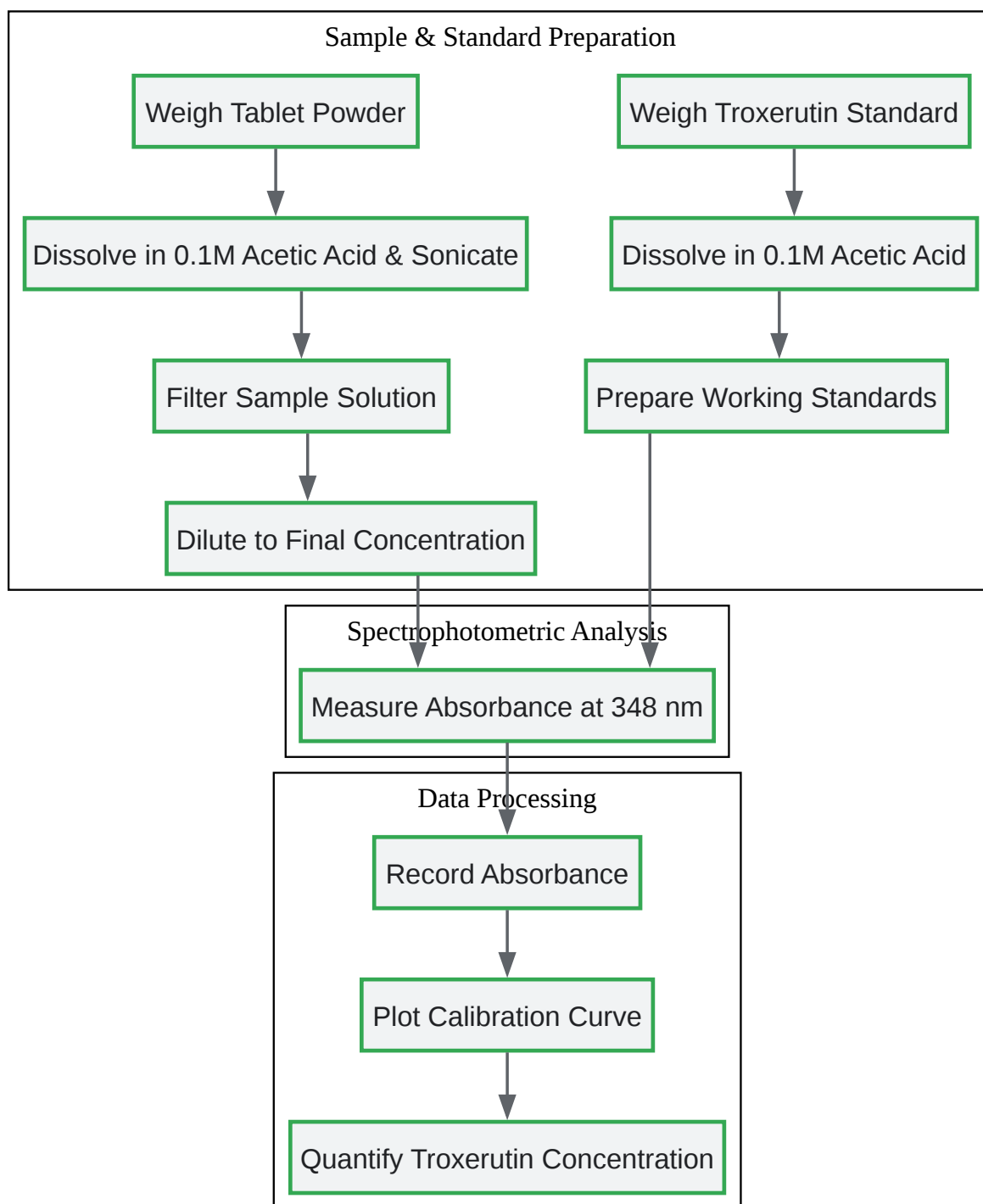
Methodology Visualization

The following diagrams illustrate the workflows for the analytical methods described.



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Caption: Workflow for the new RP-HPLC method.



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Caption: Workflow for the conventional UV-Vis method.

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